AZD5363 dihydrochloride was developed by AstraZeneca and is classified under the category of small molecule inhibitors targeting the Akt pathway. It has been extensively studied in preclinical and clinical settings due to its ability to inhibit tumor growth and progression in various cancer models, especially in castrate-resistant prostate cancer and breast cancer .
The synthesis of AZD5363 involves several key steps:
These steps highlight the complexity involved in synthesizing AZD5363, requiring careful control of reaction conditions to ensure high yields of the final product.
AZD5363 dihydrochloride has a complex molecular structure characterized by a pyrrolopyrimidine core with various functional groups that enhance its biological activity. The molecular formula is , with a molecular weight of approximately 360.25 g/mol.
The three-dimensional structure allows for effective binding to the Akt protein, facilitating its role as an inhibitor .
AZD5363 dihydrochloride undergoes several chemical reactions that are critical for its function as an inhibitor:
These reactions underscore the importance of AZD5363's design in achieving potent inhibition of cancer cell proliferation.
AZD5363 exerts its effects primarily through the inhibition of the PI3K/Akt signaling pathway:
This mechanism highlights AZD5363's potential as a targeted therapy in oncology.
These properties are essential for determining the practical applications of AZD5363 in research and clinical settings.
AZD5363 dihydrochloride has several notable applications in scientific research:
These applications demonstrate AZD5363's versatility as a research tool and therapeutic agent in oncology.
AZD5363 dihydrochloride (capivasertib) is an orally bioavailable, pyrrolopyrimidine-derived pan-AKT inhibitor. It exhibits potent inhibition across all three AKT isoforms with half-maximal inhibitory concentrations (IC50) in the low nanomolar range: 3 nM for AKT1, 7 nM for AKT2, and 7 nM for AKT3 in cell-free assays [4] [8] [9]. Kinase selectivity profiling reveals a distinct preference for AKT isoforms over related kinases:
Table 1: Selectivity Profile of AZD5363
Kinase Target | IC50 (nM) | Selectivity vs. AKT1 |
---|---|---|
AKT1 | 3 | Reference |
AKT2 | 7 | 2.3-fold lower |
AKT3 | 7 | 2.3-fold lower |
PKA | 7 | Comparable |
ROCK2 | 60 | 20-fold lower |
The compound achieves cellular AKT pathway inhibition at approximately 0.3–0.8 µM, as measured by suppression of phosphorylated AKT substrates (e.g., GSK3β) in tumor cell lines [1]. Functional selectivity is evidenced by minimal off-target effects against 260 kinases at 1 µM, confirming its precision for the AKT catalytic site [4] [9].
AZD5363 functions as an ATP-competitive inhibitor that binds the hinge region of the AKT kinase domain. Its pyrrolopyrimidine core forms critical hydrogen bonds with the backbone residues of AKT:
This interaction stabilizes the kinase in a closed, inactive conformation. The compound’s selectivity arises from its occupancy of a hydrophobic pocket adjacent to the ATP-binding site, which is conserved across AKT isoforms but divergent in other AGC-family kinases [4] [5]. Crystallographic studies confirm that AZD5363’s chlorophenyl group engages in van der Waals interactions with Leu264 and Val270, enhancing binding affinity despite isoform-specific variations in the linker region (e.g., AKT3’s Glu instead of Gln) [5] [8].
Table 2: Key Binding Interactions of AZD5363 with AKT Isoforms
AKT Residue | Interaction Type | Functional Role |
---|---|---|
Ala230 | Hydrogen bonding | Anchors inhibitor to hinge region |
Glu228 | Hydrogen bonding | Stabilizes catalytic loop |
Leu264 | Hydrophobic packing | Enhances binding specificity |
Val270 | Van der Waals forces | Compensates for isoform variations |
AZD5363 suppresses oncogenic signaling by blocking phosphorylation of key AKT substrates:
Table 3: Pharmacodynamic Effects on Downstream Biomarkers
Biomarker | Cell Line/Tumor Model | IC50/EC50 | Biological Consequence |
---|---|---|---|
pPRAS40 | BT474c xenograft | 0.1 µM (plasma) | mTORC1 inhibition |
pGSK3β | LNCaP prostate cancer | 0.06 µM | Apoptosis induction |
pS6 | U87-MG xenograft | Not reported | Reduced protein translation |
Paradoxically, AZD5363 induces mTOR phosphorylation in liver cancer models (Hep-G2, Huh-7 cells) through feedback activation of suppressor-with-morphogenetic-effects-genitalia-family-member-1 (SMG-1), a PIKK-family kinase [2]. This cell-type-specific effect underscores context-dependent pathway modulation.
AZD5363 triggers a unique hyperphosphorylation of AKT at Ser473 and Thr308. This occurs via:
These mechanisms collectively convert AKT into a phosphatase-resistant, catalytically inert protein, potentiating sustained pathway suppression.
Table 4: Nomenclature of AZD5363 Dihydrochloride
Designation | Identifier |
---|---|
IUPAC Name | (S)-4-amino-N-[1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide dihydrochloride |
Synonyms | Capivasertib, AZD5363, AZD-5363 |
CAS Number (dihydrochloride) | 2108875-84-7 |
Molecular Formula | C21H25ClN6O2·2HCl |
Molecular Weight | 501.84 g/mol |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7